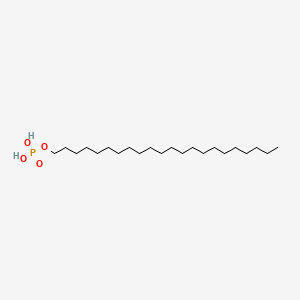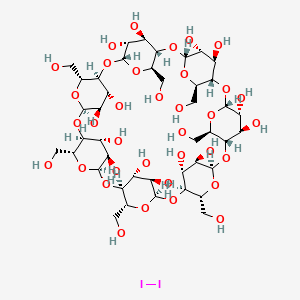
beta-Cyclodextrin iodine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound B-Cyclodextrin-Iodine Inclusion Complex is a molecular complex formed by the encapsulation of iodine molecules within the hydrophobic cavity of B-Cyclodextrin. B-Cyclodextrin is a cyclic oligosaccharide composed of seven glucopyranose units linked by alpha-1,4-glycosidic bonds, forming a truncated cone-shaped structure. This unique structure allows B-Cyclodextrin to host various guest molecules, including iodine, through non-covalent interactions. The inclusion complex enhances the stability and solubility of iodine, making it useful in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of the B-Cyclodextrin-Iodine Inclusion Complex typically involves the following methods:
Co-precipitation Method: B-Cyclodextrin and iodine are dissolved in water to form a saturated solution. The mixture is stirred at room temperature until the complex precipitates out.
Kneading Method: B-Cyclodextrin and iodine are mixed with a small amount of solvent to form a paste. The mixture is kneaded until the complex is formed.
Microwave Irradiation: B-Cyclodextrin and iodine are dissolved in a suitable solvent and subjected to microwave irradiation.
Industrial Production Methods
Industrial production of the B-Cyclodextrin-Iodine Inclusion Complex often employs large-scale co-precipitation or spray-drying techniques. These methods ensure high yield and purity of the complex, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
The B-Cyclodextrin-Iodine Inclusion Complex undergoes various chemical reactions, including:
Oxidation: The iodine within the complex can participate in oxidation reactions, acting as an oxidizing agent.
Reduction: The complex can be reduced under specific conditions, leading to the release of iodine.
Substitution: The iodine in the complex can be substituted by other halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Reduction: Reducing agents such as sodium thiosulfate or ascorbic acid.
Substitution: Halogenating agents or nucleophiles in suitable solvents.
Major Products Formed
Oxidation: Iodine oxides or iodates.
Reduction: Iodide ions.
Substitution: Halogenated cyclodextrin derivatives.
Wissenschaftliche Forschungsanwendungen
The B-Cyclodextrin-Iodine Inclusion Complex has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a stabilizing agent for reactive intermediates.
Biology: Employed in the delivery of iodine for biological studies and as an antimicrobial agent.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of iodine-based drugs.
Industry: Applied in the formulation of iodine-containing products, such as disinfectants and antiseptics.
Wirkmechanismus
The B-Cyclodextrin-Iodine Inclusion Complex exerts its effects through the encapsulation of iodine within the hydrophobic cavity of B-Cyclodextrin. This encapsulation stabilizes the iodine molecules and prevents their premature release. The complex can penetrate biological membranes, allowing for targeted delivery of iodine. The hydrophobic interactions between the iodine and the cyclodextrin cavity play a crucial role in the stability and efficacy of the complex .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpha-Cyclodextrin-Iodine Inclusion Complex: Composed of six glucopyranose units, forming a smaller cavity compared to B-Cyclodextrin.
Gamma-Cyclodextrin-Iodine Inclusion Complex: Composed of eight glucopyranose units, forming a larger cavity compared to B-Cyclodextrin.
Uniqueness
The B-Cyclodextrin-Iodine Inclusion Complex is unique due to its optimal cavity size, which provides a balance between stability and solubility of the iodine molecules. This makes it more effective in various applications compared to its alpha and gamma counterparts .
Eigenschaften
Molekularformel |
C42H70I2O35 |
|---|---|
Molekulargewicht |
1388.8 g/mol |
IUPAC-Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;molecular iodine |
InChI |
InChI=1S/C42H70O35.I2/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-2/h8-63H,1-7H2;/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 |
InChI-Schlüssel |
DRVHPDLAZWMBAU-ZQOBQRRWSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O.II |
Kanonische SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O.II |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


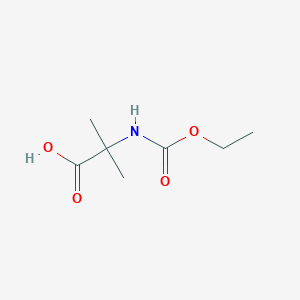
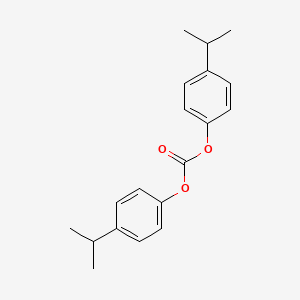
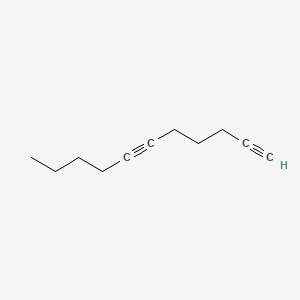
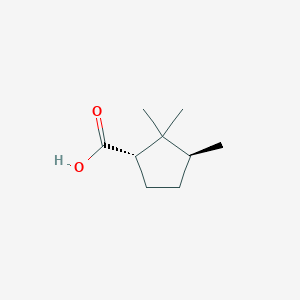
![Tetrasodium 2-[[4-chloro-6-[[3-[(1-hydroxy-4-sulphonato-2-naphthyl)azo]-4-sulphonatophenyl]amino]-1,3,5-triazin-2-yl]amino]benzene-1,4-disulphonate](/img/structure/B13810198.png)
![5,10-Dioxa-2,4,6,8,13-pentazatricyclo[7.4.0.03,7]trideca-1,3,6,8-tetraene](/img/structure/B13810203.png)

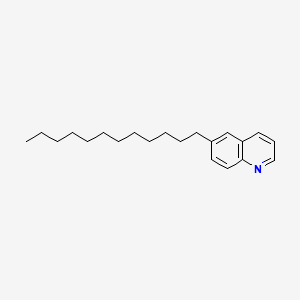


![3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one](/img/structure/B13810239.png)
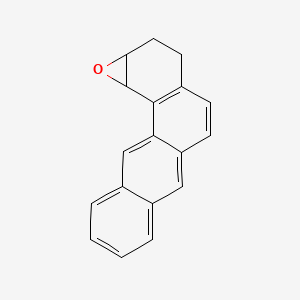
![2-Azabicyclo[2.2.1]heptan-3-one, 2-[(acetyloxy)methyl]-5,6-dihydroxy-(9CI)](/img/structure/B13810253.png)
